N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine
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Overview
Description
N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the nitrogen atom, along with a triethylsilyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine typically involves multiple steps. One common method includes the reaction of N-ethyl ethanamine with a triethylsilyl-protected thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of protective groups, such as the triethylsilyl group, is crucial to prevent unwanted side reactions and to enhance the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the triethylsilyl group, yielding a free thiol.
Substitution: The ethyl group attached to the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiols.
Substitution: Various N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with thiol-containing enzymes, potentially modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylamine: Similar structure but lacks the triethylsilyl and sulfanyl groups.
N-Ethyl-N-methylcyclopentylamine: Contains a cyclopentyl group instead of the triethylsilyl and sulfanyl groups.
N-Isopropylcyclohexylamine: Contains an isopropyl group and a cyclohexyl group.
Uniqueness
N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine is unique due to the presence of both the triethylsilyl and sulfanyl groups, which confer distinct chemical properties and potential applications. The triethylsilyl group provides steric protection and enhances lipophilicity, while the sulfanyl group offers reactivity towards oxidation and reduction reactions.
Properties
CAS No. |
50965-41-8 |
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Molecular Formula |
C13H31NSSi |
Molecular Weight |
261.54 g/mol |
IUPAC Name |
N-ethyl-N-(2-triethylsilylethylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C13H31NSSi/c1-6-14(7-2)13-15-11-12-16(8-3,9-4)10-5/h6-13H2,1-5H3 |
InChI Key |
CIHXHRBUNDHLFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CSCC[Si](CC)(CC)CC |
Origin of Product |
United States |
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